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An In-depth Technical Guide to 16:0-18:0(11-12BR) PC

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Compound of Interest

Compound Name: 16:0-18:0(11-12BR) PC

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Introduction

1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, abbreviated as **16:0-18:0(11-12BR) PC**, is a synthetically modified phospholipid that serves as a valuable tool in biophysical research, particularly in the study of membrane protein topology and lipid-protein interactions. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

This lipid is a derivative of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1] The "16:0" denotes a palmitoyl chain (a saturated 16-carbon fatty acid) at the sn-1 position of the glycerol backbone. The "18:0(11-12BR)" indicates a stearoyl chain (a saturated 18-carbon fatty acid) at the sn-2 position, which has been chemically modified to include two bromine atoms at the 11th and 12th carbon positions.[2][3] This specific bromination is the key feature that defines its primary application.

It is not involved in any known natural signaling pathways but is instead a specialized tool for biophysical assays. Its primary utility lies in its ability to act as a collisional quencher of fluorescence, a property leveraged to probe the depth of fluorescent residues, such as tryptophan, within a lipid bilayer.[4][5]

Physicochemical Properties

The introduction of two bromine atoms into the acyl chain of the stearic acid moderately alters the physicochemical properties of the lipid compared to its non-brominated counterpart, 1-



palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 PC). While specific experimental data for **16:0-18:0(11-12BR) PC** is limited, the following tables summarize its known properties and those of its non-brominated analogue for comparison. The presence of the bulky, electronegative bromine atoms is expected to introduce local disorder and potentially increase the area per lipid and decrease the bilayer thickness in the vicinity of the modification.

Table 1: Chemical and Physical Properties of 16:0-18:0(11-12BR) PC

Property	Value	Reference(s)	
Full Chemical Name	1-palmitoyl-2-(11,12- dibromo)stearoyl-sn-glycero-3- phosphocholine	[3]	
Molecular Formula	C42H82Br2NO8P	[6][7]	
Molecular Weight	919.88 g/mol	[6][7]	
CAS Number	324054-54-8	[3][6]	
Physical Form	Powder	[3]	
Purity	>99% (TLC)	[3]	
Storage Temperature	-20°C	[3][8]	

Table 2: Comparative Biophysical Properties

Property	16:0-18:0 PC (Non- brominated)	16:0-18:0(11-12BR) PC (Brominated)	Reference(s)
Phase Transition Temp. (Tm)	49°C	Not explicitly reported; expected to be slightly lower due to chain disruption.	[9]
Percent Composition	C: 66.19%, H: 11.37%, N: 1.84%, O: 16.80%, P: 4.06%	C: 54.84%, H: 8.98%, Br: 17.37%, N: 1.52%, O: 13.91%, P: 3.37%	[8][10]



Core Applications and Experimental Protocols

The primary applications of **16:0-18:0(11-12BR) PC** are in the preparation of model membranes, specifically Large Unilamellar Vesicles (LUVs), and their subsequent use in fluorescence quenching assays to determine the membrane penetration depth of proteins and peptides.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

LUVs are model membrane systems that consist of a single lipid bilayer enclosing an aqueous core. The extrusion method is a common and effective technique for producing LUVs with a defined and relatively uniform size distribution.[11][12][13]

Experimental Protocol:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve the desired lipids, including 16:0-18:0(11-12BR) PC and any other lipid components, in an organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol).
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
 - To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[11]

Hydration:

- Hydrate the dry lipid film by adding an aqueous buffer of choice. The temperature of the buffer should be above the gel-liquid crystal phase transition temperature (Tm) of all lipid components.
 For lipids with high Tm, this may require heating.
- Vortex the flask vigorously to suspend the lipids, which will form large, multilamellar vesicles (LMVs). This suspension will appear milky.[11]







 For increased lamellarity and encapsulation efficiency, the LMV suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[2]

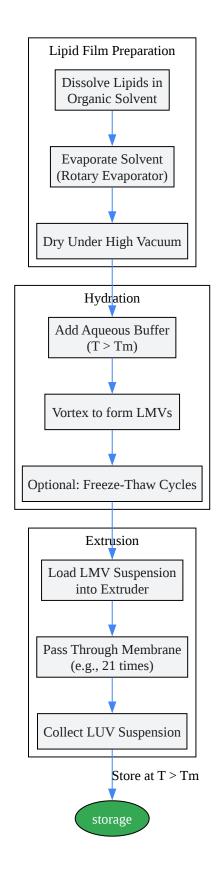
Extrusion:

- Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs of approximately that diameter).[11]
- Load the LMV suspension into one of the syringes of the extruder.
- Pass the lipid suspension through the membrane back and forth between the two syringes
 for an odd number of passes (e.g., 11 or 21 times). This process forces the LMVs to break
 down and re-form into smaller, unilamellar vesicles.[2][11] The final extrusion should leave
 the LUV suspension in the opposite syringe from which it started to minimize
 contamination with any larger, unextruded vesicles.[2]
- The resulting LUV suspension should be a translucent, slightly hazy solution.

Storage:

 Store the prepared LUVs at a temperature above the Tm of the lipids to maintain their integrity, and use them within a reasonable timeframe for experiments. For long-term storage, the stability of the specific lipid composition should be considered.





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LUV Preparation Workflow



Tryptophan Fluorescence Quenching for Membrane Penetration Depth Analysis

This technique is used to determine the position of tryptophan residues of a membrane-associated protein or peptide relative to the lipid bilayer. The bromine atoms on the acyl chain of **16:0-18:0(11-12BR) PC** act as quenchers, decreasing the fluorescence intensity of nearby tryptophan residues. By comparing the quenching effect of lipids brominated at different positions, the depth of the tryptophan can be calculated using the parallax method.[3][4][14]

Experimental Protocol:

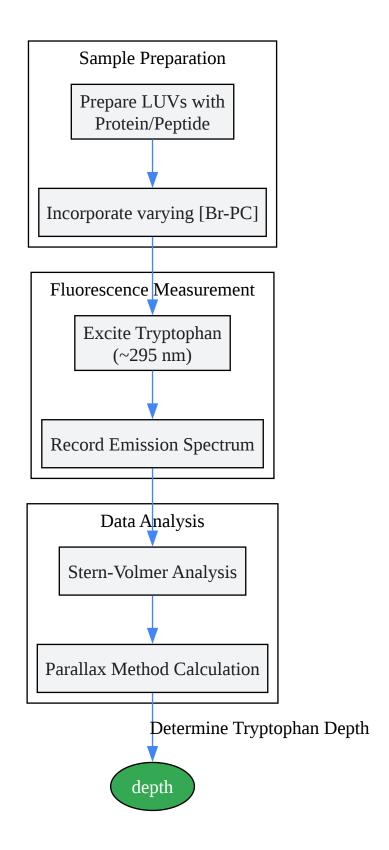
- Sample Preparation:
 - Prepare LUVs containing a known concentration of the protein or peptide of interest.
 - Prepare several sets of LUVs with varying molar percentages of 16:0-18:0(11-12BR) PC
 (and other brominated lipids if using the parallax method), keeping the total lipid
 concentration constant. A control sample with no brominated lipid is essential.
- Fluorescence Spectroscopy:
 - Using a fluorometer, excite the tryptophan residues of the protein/peptide in the LUV suspension at approximately 280-295 nm.[15]
 - Record the fluorescence emission spectrum (typically from 310 to 450 nm).
 - Repeat the measurement for each sample with varying concentrations of the brominated lipid.
- Data Analysis (Stern-Volmer Analysis):
 - Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.
 - The data can be fitted to the Stern-Volmer equation: F0/F = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant. A linear plot indicates a single class of fluorophores



equally accessible to the quencher.

- Parallax Method for Depth Calculation:
 - This method requires fluorescence quenching data from at least two different brominated lipids with bromine atoms at different depths (e.g., 16:0-18:0(6-7BR) PC and 16:0-18:0(11-12BR) PC).
 - The depth of the fluorophore (tryptophan) from the center of the bilayer (Zcf) can be calculated using the following equation: Zcf = [(ln(F1/F0) * L22) (ln(F2/F0) * L12)] / [2 * C * (ln(F1/F0) ln(F2/F0))] where:
 - F1 and F2 are the fluorescence intensities with quenchers at depths L1 and L2, respectively.
 - F0 is the fluorescence intensity without a quencher.
 - L1 and L2 are the known depths of the bromine atoms from the center of the bilayer.
 - C is a constant related to the quenching efficiency.
 - A more detailed mathematical treatment can be found in the literature describing the parallax method.[4][14]





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Fluorescence Quenching Workflow



Role in Drug Development

While not a therapeutic agent itself, **16:0-18:0(11-12BR) PC** plays a supporting role in drug development. By enabling the detailed structural analysis of membrane protein-drug interactions, it can aid in:

- Target validation: Understanding how a drug candidate interacts with its membrane protein target at a molecular level.
- Structure-activity relationship (SAR) studies: Guiding the design of more potent and specific drugs by providing insights into the binding site and orientation of lead compounds.
- Formulation development: The unbrominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine, is used in liposomal drug delivery systems.[10] Biophysical studies using the brominated version can inform the design of these liposomal carriers by providing data on membrane properties.

Conclusion

16:0-18:0(11-12BR) PC is a powerful tool for researchers and drug development professionals investigating the structure and function of membrane proteins. Its utility as a depth-dependent fluorescence quencher allows for the precise mapping of protein topology within the lipid bilayer. The experimental protocols outlined in this guide provide a framework for the effective application of this specialized lipid in biophysical research, ultimately contributing to a deeper understanding of membrane biology and facilitating the development of novel therapeutics targeting membrane proteins.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 16:0-18:0(11-12BR) PC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044043#what-is-16-0-18-0-11-12br-pc]

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